
N-cyclopentyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as CP-96345, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of oxadiazole derivatives and has shown potential in various research applications.
Mécanisme D'action
N-cyclopentyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide acts as a competitive antagonist of the nociceptin/orphanin FQ receptor. The nociceptin/orphanin FQ system is involved in pain modulation, anxiety, and stress responses. This compound blocks the binding of nociceptin/orphanin FQ to its receptor, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been investigated for its potential in the treatment of drug addiction. This compound has been found to reduce drug-seeking behavior in animal models of addiction. Additionally, it has been shown to reduce pain in animal models of inflammatory and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for lab experiments. It is a potent and selective antagonist of the nociceptin/orphanin FQ receptor, which makes it a valuable tool for studying the nociceptin/orphanin FQ system. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, its low solubility in aqueous solutions can make it challenging to administer in experiments.
Orientations Futures
There are several future directions for research on N-cyclopentyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of interest is its potential in the treatment of drug addiction. Further studies are needed to determine its efficacy in reducing drug-seeking behavior in humans. Additionally, this compound could be investigated for its potential in the treatment of anxiety and depression. Finally, more research is needed to understand the long-term effects of this compound and its potential for use in clinical settings.
In conclusion, this compound is a novel compound with potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
Méthodes De Synthèse
N-cyclopentyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be synthesized by the reaction of 2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenol with cyclopentyl chloroacetate in the presence of a base. The reaction is carried out under reflux conditions and the product is purified by column chromatography. The yield of the final product is around 60%.
Applications De Recherche Scientifique
N-cyclopentyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential in various scientific research applications. It has been found to be a potent and selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in pain modulation. This compound has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been investigated for its potential in the treatment of drug addiction, as nociceptin/orphanin FQ receptor antagonists have been shown to reduce drug-seeking behavior.
Propriétés
IUPAC Name |
N-cyclopentyl-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-7-6-8-16(13-15)21-24-22(28-25-21)18-11-4-5-12-19(18)27-14-20(26)23-17-9-2-3-10-17/h4-8,11-13,17H,2-3,9-10,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUCAWDYKLIXGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



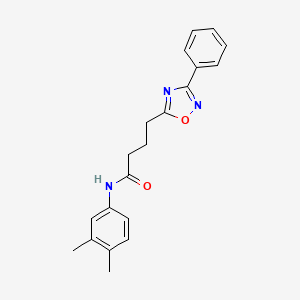
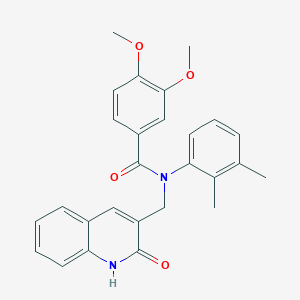
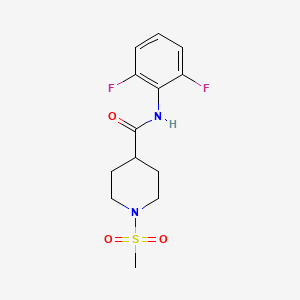
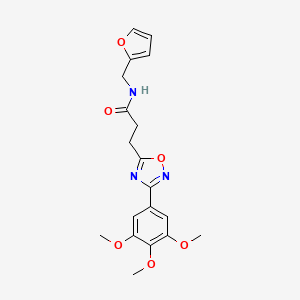
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702078.png)

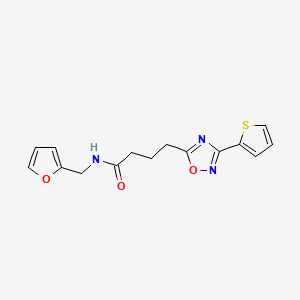
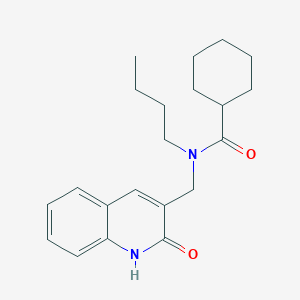
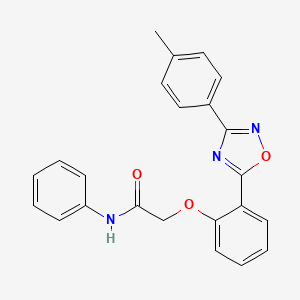
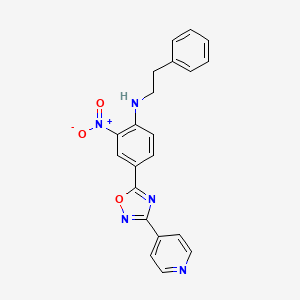
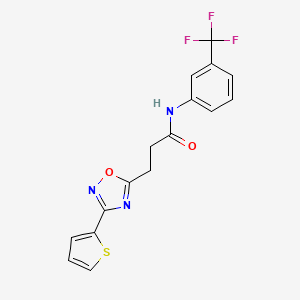
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7702104.png)